1-(4-Cyclohexylcyclohexyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclohexylcyclohexyl)piperidine is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a cyclohexyl group attached to another cyclohexyl group, making it a significant subject of study in various scientific fields.
Preparation Methods
The synthesis of 1-(4-Cyclohexylcyclohexyl)piperidine typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method is efficient and yields high-quality products . Another common method involves the chlorination of amino alcohols using SOCl2, which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence . Industrial production often employs the hydrogenation of pyridine over a molybdenum disulfide catalyst .
Chemical Reactions Analysis
1-(4-Cyclohexylcyclohexyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which convert ketones or aldehydes into alcohols.
Scientific Research Applications
1-(4-Cyclohexylcyclohexyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. It primarily acts on the central nervous system by modulating neurotransmitter receptors and ion channels. This modulation can lead to various physiological effects, including analgesia and sedation .
Comparison with Similar Compounds
1-(4-Cyclohexylcyclohexyl)piperidine can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiproliferative effects on cancer cells.
Berberine: Used for its antimicrobial and antidiabetic properties.
These compounds share the piperidine core structure but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
20653-43-4 |
---|---|
Molecular Formula |
C17H32ClN |
Molecular Weight |
285.9 g/mol |
IUPAC Name |
1-(4-cyclohexylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C17H31N.ClH/c1-3-7-15(8-4-1)16-9-11-17(12-10-16)18-13-5-2-6-14-18;/h15-17H,1-14H2;1H |
InChI Key |
YGWAXMXVKGFZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)N3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.